The Strategic Utility of 7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine in Modern Drug Discovery: A Technical Guide
The Strategic Utility of 7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine in Modern Drug Discovery: A Technical Guide
Introduction: A Versatile Heterocyclic Building Block
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that provide a framework for potent and selective therapeutics is perpetual. Among the privileged heterocyclic systems, furo[3,2-b]pyridine has emerged as a core structure of significant interest, particularly in the development of kinase inhibitors[1][[“]]. This technical guide focuses on a key derivative, 7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine (CAS Number: 1071540-51-6), a strategically functionalized building block designed for efficient and modular synthesis of complex drug candidates.
The intrinsic value of this reagent lies in its orthogonal functional handles. The 7-chloro substituent serves as a prime site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl moieties. Concurrently, the 2-trimethylsilyl (TMS) group offers a versatile point for modification, including ipso-substitution or protodesilylation to reveal a reactive C-H bond. This dual functionality enables chemists to rapidly construct libraries of compounds, systematically exploring the structure-activity relationships (SAR) required to optimize potency and selectivity for biological targets such as Cdc2-like kinases (CLKs) and Homeodomain-Interacting Protein Kinases (HIPKs)[[“]][3]. This guide provides an in-depth examination of its properties, synthesis, reactivity, and application for researchers engaged in drug discovery and development.
Physicochemical Properties and Characterization
Accurate characterization is the bedrock of reproducible chemical synthesis. The key physicochemical and spectroscopic data for 7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine are summarized below.
Properties Summary
The following table consolidates the essential physical and chemical properties of the title compound.
| Property | Value | Source(s) |
| CAS Number | 1071540-51-6 | Arctom Scientific[4] |
| Molecular Formula | C₁₀H₁₂ClNOSi | PubChem |
| Molecular Weight | 225.74 g/mol | PubChem |
| Appearance | White to off-white solid | Inferred from typical heterocyclic compounds |
| Purity | ≥95% | Arctom Scientific[4] |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | General chemical knowledge |
Spectroscopic Characterization
While specific spectra for this exact compound are not widely published, the expected analytical signatures can be reliably predicted based on its structure. These data are crucial for confirming the identity and purity of the synthesized material.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the furo[3,2-b]pyridine core, typically in the range of δ 7.0-8.5 ppm. A sharp singlet integrating to nine protons around δ 0.3-0.4 ppm will be characteristic of the trimethylsilyl (TMS) group.
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¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the eight carbons of the furo[3,2-b]pyridine core in the aromatic region (δ 110-160 ppm) and a signal for the TMS methyl carbons at approximately δ -1.0 ppm.
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Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry should reveal a molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) at m/z corresponding to the molecular weight (225.74). The isotopic pattern for the presence of one chlorine atom (approximately a 3:1 ratio for the M⁺ and M+2 peaks) would be a key diagnostic feature.
Synthesis and Purification
The synthesis of 7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine is accomplished through a multi-step sequence, often starting from a substituted pyridine N-oxide. The following protocol is a representative method adapted from synthetic strategies reported for analogous furo[3,2-b]pyridine scaffolds used in kinase inhibitor development[5][6]. The rationale behind this pathway is the robust and well-established chemistry for building the furan ring onto the pyridine core.
Synthetic Workflow Diagram
Caption: Synthetic pathway for 7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine.
Detailed Synthesis Protocol
Step 1: Synthesis of 2,3-Dichloropyridine N-oxide
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Rationale: N-oxidation activates the pyridine ring, facilitating subsequent nucleophilic substitution and cyclization reactions. m-Chloroperbenzoic acid (mCPBA) is a common and effective oxidant for this transformation.
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Procedure:
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Dissolve 2,3-dichloropyridine (1.0 eq) in dichloromethane (DCM, ~5 mL/mmol) in a round-bottom flask.
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Cool the solution to 0 °C in an ice bath.
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Add mCPBA (approx. 77%, 1.2 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
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Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor progress by TLC.
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Upon completion, quench the reaction by adding 10% aqueous sodium thiosulfate solution.
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Extract the product with DCM (3x). Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-oxide, which can often be used without further purification.
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Step 2: Synthesis of a 7-Chloro-2-hydroxy-furo[3,2-b]pyridine Intermediate via Sonogashira Coupling and Cyclization
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Rationale: This key step involves a palladium- and copper-catalyzed Sonogashira coupling of the N-oxide with trimethylsilylacetylene. The resulting intermediate undergoes an in-situ intramolecular cyclization to form the furo[3,2-b]pyridine scaffold.
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Procedure:
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To a solution of 2,3-Dichloropyridine N-oxide (1.0 eq) in a suitable solvent like triethylamine (TEA) or a mixture of DMF/TEA, add trimethylsilylacetylene (1.5 eq).
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Add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.1 eq).
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Heat the mixture to 80-100 °C under a nitrogen atmosphere for 4-6 hours, or until TLC analysis indicates consumption of the starting material.
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Cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst.
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Concentrate the filtrate and purify the residue to isolate the cyclized intermediate.
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Step 3: Chlorination to 7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine
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Rationale: The final step involves the conversion of the hydroxyl group (or its tautomeric form) to the desired chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃).
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Procedure:
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Carefully add the intermediate from Step 2 (1.0 eq) to phosphorus oxychloride (POCl₃, 5-10 eq) at 0 °C.
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Heat the reaction mixture to reflux (approx. 110 °C) for 2-4 hours.
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Cool the mixture to room temperature and carefully pour it onto crushed ice.
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Neutralize with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with ethyl acetate or DCM (3x).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
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Purification Protocol
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Method: The crude product is best purified by flash column chromatography on silica gel.
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Eluent System: A gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate) is typically effective.
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Validation: Fractions should be monitored by TLC. Pure fractions are combined and the solvent is removed under reduced pressure to yield 7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine as a solid. Purity should be confirmed by NMR spectroscopy.
Chemical Reactivity and Synthetic Applications
The synthetic utility of 7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine stems from the distinct reactivity of its two functional handles, allowing for selective and sequential modifications.
Key Reaction Pathways Diagram
Caption: Key reaction pathways for 7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine.
Palladium-Catalyzed Cross-Coupling at the 7-Position
The electron-deficient nature of the pyridine ring makes the 7-chloro position an excellent electrophile for cross-coupling reactions.
Representative Protocol: Suzuki-Miyaura Coupling
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Rationale: This reaction is one of the most powerful and widely used methods for forming C-C bonds between aryl or heteroaryl groups. It offers broad functional group tolerance and generally proceeds in high yields.
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Procedure:
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In a reaction vessel, combine 7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
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Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq) or Pd(dppf)Cl₂ (0.05 eq).
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Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1).
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Heat the reaction mixture under a nitrogen atmosphere at 80-100 °C for 2-12 hours, monitoring by TLC or LC-MS.
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Upon completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify the residue by column chromatography to yield the 7-aryl-2-(trimethylsilyl)furo[3,2-b]pyridine product.
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Representative Protocol: Sonogashira Coupling
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Rationale: This coupling introduces an alkyne moiety, a versatile functional group that can participate in further transformations such as click chemistry or cyclization reactions.
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Procedure:
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To a solution of 7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine (1.0 eq) and the terminal alkyne (1.2 eq) in a solvent like THF or DMF, add a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).
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Add the catalysts: Pd(PPh₃)₂Cl₂ (0.03 eq) and CuI (0.05 eq).
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Stir the reaction at room temperature or with gentle heating (40-60 °C) under a nitrogen atmosphere until the starting material is consumed.
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Dilute the reaction mixture with an organic solvent and filter through Celite.
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Wash the filtrate with saturated aqueous NH₄Cl and brine.
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Dry the organic phase, concentrate, and purify by column chromatography.
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Transformations of the 2-Trimethylsilyl Group
The TMS group can be readily cleaved or replaced, providing access to further functionalization at the C2 position.
Protocol: Protodesilylation
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Rationale: Removal of the TMS group to install a proton is useful if the unsubstituted furo[3,2-b]pyridine core is desired at this position. This is typically achieved with a fluoride source or acid.
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Procedure:
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Dissolve the silylated starting material (1.0 eq) in a solvent such as THF.
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Add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.1 eq) at room temperature.
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Stir for 1-3 hours until desilylation is complete as monitored by TLC.
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Quench the reaction with water and extract with ethyl acetate.
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Wash, dry, and concentrate the organic phase to yield the desilylated product.
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Applications in Drug Discovery
The furo[3,2-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. Its application is most prominent in the development of kinase inhibitors. The strategic design of 7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine makes it an ideal starting point for synthesizing libraries of such inhibitors.
| Application Area | Target Class | Example Scaffold | Key Synthetic Step | Reference(s) |
| Oncology | CDC-like Kinases (CLKs) | 3,5,7-Trisubstituted Furo[3,2-b]pyridines | Suzuki coupling at C7 | Němec et al. (2019)[1][7] |
| Oncology / Developmental Disorders | Hedgehog (Hh) Pathway | 3,5,7-Trisubstituted Furo[3,2-b]pyridines | Suzuki coupling at C7 | Němec et al. (2019)[1][7] |
| Oncology | Homeodomain-Interacting Protein Kinases (HIPKs) | 3,5-Disubstituted Furo[3,2-b]pyridines | Sequential cross-couplings | Němec et al. (2021)[[“]][3] |
The work by Němec and colleagues demonstrates a clear synthetic strategy where the 7-chloro position is functionalized via Suzuki coupling to introduce various aromatic and heteroaromatic groups, which are critical for achieving high potency and selectivity for the target kinases[1][[“]][3][7]. The 2-position, made accessible via the TMS group, can be further modified to fine-tune the molecule's properties.
Handling, Storage, and Safety
As a laboratory chemical, 7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine should be handled with appropriate care. While a specific Safety Data Sheet (SDS) is not widely available, precautions can be inferred from similar chlorinated heterocyclic compounds.
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Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.
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Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine is a high-value, strategically designed building block for chemical synthesis. Its orthogonally reactive sites—the chloro group for cross-coupling and the trimethylsilyl group for subsequent modification—provide a powerful and flexible platform for the rapid assembly of complex molecules. Its primary application in the synthesis of potent and selective kinase inhibitors underscores its importance to the drug discovery community. The protocols and data presented in this guide are intended to equip researchers with the technical knowledge required to effectively utilize this versatile reagent in their synthetic endeavors.
References
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Němec, V., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition, 58(4), 1062-1066. Available at: [Link]
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Němec, V., et al. (2019). Synthesis of an initial library of the substituted furo[3,2-b]pyridines 7 and modular assembly of the CLK inhibitors 12. ResearchGate. Available at: [Link]
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PubMed. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. National Center for Biotechnology Information. Available at: [Link]
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Akram, S., et al. (2024). Furo[3,2-b]pyridine: Chemical synthesis, transformations and biological applications. Journal of Saudi Chemical Society, 28(5), 101906. Available at: [Link]
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Němec, V., et al. (2021). Highly selective inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core. European Journal of Medicinal Chemistry, 215, 113299. Available at: [Link]
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PubMed. (2021). Highly selective inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core. National Center for Biotechnology Information. Available at: [Link]
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PubChem. (n.d.). 7-Chloro-2-methyl-furo[2,3-c]pyridine. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Available at: [Link]
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